molecular formula C13H17NO5S B13968203 3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone CAS No. 1182705-22-1

3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone

Cat. No.: B13968203
CAS No.: 1182705-22-1
M. Wt: 299.34 g/mol
InChI Key: JBNJFGXFRBWXRV-UHFFFAOYSA-N
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Description

(3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate is a chemical compound with a complex structure that includes an oxazolidinone ring and a benzenesulfonate group

Preparation Methods

The synthesis of (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate typically involves the reaction of an oxazolidinone derivative with benzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

(3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, making it a valuable scaffold for developing new antibiotics .

Comparison with Similar Compounds

Similar compounds include other oxazolidinone derivatives and benzenesulfonate esters. Compared to these compounds, (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include:

Properties

CAS No.

1182705-22-1

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl benzenesulfonate

InChI

InChI=1S/C13H17NO5S/c1-10(2)14-8-11(19-13(14)15)9-18-20(16,17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI Key

JBNJFGXFRBWXRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1=O)COS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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